Chlorhydrate de métomidate

Vue d'ensemble

Description

Metomidate hydrochloride is a non-barbiturate imidazole-based compound primarily used as a sedative-hypnotic drug. Discovered by Janssen Pharmaceutica in 1965, it is utilized in both human and veterinary medicine. It is known for its use as an immersion sedation and anesthetic agent in freshwater and marine finfish .

Applications De Recherche Scientifique

Applications in Aquaculture and Ornamental Fish Trade

Metomidate hydrochloride has gained recognition for its effectiveness as a sedative and anesthetic in various fish species. The following sections detail its applications based on recent studies.

Sedation and Anesthesia in Fish

Metomidate has been evaluated for its efficacy in inducing sedation and anesthesia in different fish species:

- Zebrafish (Danio rerio) : A study compared metomidate with other anesthetics such as MS-222 and lidocaine. Metomidate at concentrations of 2 to 10 mg/L was assessed for its ability to induce loss of equilibrium, slowing of opercular movement, and recovery time. The results indicated that metomidate provided effective sedation, although recovery times varied significantly among concentrations used .

- Leopard Frogs (Rana pipiens) : Research indicated that metomidate was unsuitable as a sole anesthetic for leopard frogs. The study found that while clinical sedation was achieved in all subjects, surgical anesthesia was only successful in 27% of cases, with prolonged recovery times observed .

| Agent | Concentration (mg/L) | Loss of Equilibrium (s) | Recovery Time (s) |

|---|---|---|---|

| MS-222 | 150 | 111 ± 92 | 140 ± 51 |

| Metomidate | 2 | 80 ± 136 | 169 ± 14 |

| Lidocaine | 325 | 365 ± 137 | 346 ± 310 |

Euthanasia in Ornamental Fish

Recent studies have explored the use of metomidate for euthanasia purposes in ornamental fish species. A study aimed to establish baseline doses for effective euthanasia across various families of fish commonly found in the ornamental trade:

- Euthanasia Protocol : Metomidate was administered at concentrations ranging from 40 mg/L to 100 mg/L. Most species were successfully euthanized with the latter concentration within a total exposure time of approximately 35-96 minutes. However, some species demonstrated resistance and required higher doses .

Shipping and Transport

The application of metomidate as a shipping additive has been investigated to reduce stress and improve survival rates during transport:

- Convict Cichlids (Cichlasoma nigrofasciatum) : A study demonstrated that metomidate at a concentration of 1.0 mg/L significantly reduced mortality rates during transport compared to control groups. Immediate post-transport evaluations showed a higher percentage of saleable fish (91.7%) compared to lower percentages in other treatment groups .

| Concentration (mg/L) | Cumulative Mortality (%) | Saleable Fish (%) |

|---|---|---|

| 0.0 | 5.5-9.2 | 12.5-50 |

| 1.0 | 0 | 91.7 |

Physiological Effects

Research has also focused on the physiological impacts of metomidate on fish:

Mécanisme D'action

Target of Action

Metomidate hydrochloride primarily targets the GABA A receptors . These receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Metomidate hydrochloride acts as a positive allosteric modulator on the GABA A receptors . This means it binds to a site on the GABA A receptor distinct from the active site, enhancing the receptor’s response to GABA . Specifically, Metomidate hydrochloride increases the duration of time for which the chloride ionopore at the GABA A receptor is open . This leads to an increased influx of chloride ions into the neuron, making it more resistant to depolarization and thus inhibiting neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by Metomidate hydrochloride is the GABAergic pathway . By enhancing the function of GABA A receptors, Metomidate hydrochloride increases the inhibitory effect of GABA on neuronal activity . This results in a decrease in the overall excitability of the central nervous system, leading to sedative and hypnotic effects .

Pharmacokinetics

Metomidate hydrochloride has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . This rapid metabolism and extensive redistribution contribute to the drug’s swift recovery profile, regardless of the duration of the infusion .

Result of Action

The primary result of Metomidate hydrochloride’s action is the induction of sedation and hypnosis . By enhancing the inhibitory effect of GABA, Metomidate hydrochloride decreases neuronal activity, leading to a state of reduced anxiety, relaxation, and sleepiness .

Action Environment

The action of Metomidate hydrochloride can be influenced by various environmental factors. For instance, the drug’s stability and efficacy can be affected by temperature, as it should be stored at a temperature of 2-8°C . .

Analyse Biochimique

Biochemical Properties

Metomidate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a positive allosteric modulator on the γ-aminobutyric acid type A receptor, enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid .

Cellular Effects

Metomidate hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. It suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase .

Molecular Mechanism

The molecular mechanism of action of Metomidate hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by acting as a positive allosteric modulator on the γ-aminobutyric acid type A receptor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Metomidate hydrochloride is synthesized through a series of chemical reactions involving the esterification of imidazole derivatives. The process typically involves the reaction of methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of metomidate hydrochloride involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures and pH levels to optimize the formation of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Metomidate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives.

Comparaison Avec Des Composés Similaires

Methoxycarbonyl Etomidate: A rapidly metabolized etomidate analog with shorter duration of action.

Cyclopropyl-methoxycarbonyl Metomidate: An analog with higher hypnotic potency and intermediate duration of action.

Uniqueness: Metomidate hydrochloride is unique due to its specific use in aquatic animal anesthesia and its application in PET imaging for detecting adrenocortical tumors .

Activité Biologique

Metomidate hydrochloride is a non-barbiturate hypnotic agent primarily used for sedation and anesthesia in both human and veterinary medicine. Its biological activity is characterized by its mechanism of action, pharmacokinetics, applications in various species, and its role in diagnostic imaging.

Metomidate functions as a potent GABA_A receptor positive modulator, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This action results in sedation and hypnosis without analgesic properties. The compound is absorbed through gills in aquatic species, leading to systemic effects that facilitate anesthesia .

Pharmacokinetics

The pharmacokinetics of metomidate indicate rapid absorption and distribution. In aquatic environments, metomidate is administered via immersion, allowing for quick uptake into the bloodstream through the gills. The effective doses vary between species:

- Sedation : 0.1 to 1.0 ppm

- Anesthesia : 1.0 to 10.0 ppm

These dosages have been shown to be effective for various ornamental fish species, including goldfish, cichlids, and several others .

Applications in Veterinary Medicine

Metomidate has established itself as a valuable agent in veterinary practices, particularly for the sedation and anesthesia of ornamental fish during transport and surgical procedures. Studies have demonstrated its efficacy in improving fish quality post-treatment and reducing mortality rates during transport . For instance:

- Study Findings : In a study involving 916 individual fish across multiple species, metomidate administered at 1.0 mg/L significantly reduced mortality rates and improved post-shipping behavior in convict cichlids .

Diagnostic Imaging

In human medicine, metomidate has been utilized as a radiotracer in positron emission tomography (PET) imaging to detect adrenocortical tumors. The compound's ability to inhibit enzymes involved in cortisol and aldosterone synthesis makes it useful for imaging adrenal gland abnormalities. A study involving 128 patients highlighted the effectiveness of [^11C]metomidate PET-CT compared to traditional adrenal vein sampling, demonstrating higher predictive accuracy for surgical outcomes .

Research Findings

Recent investigations have expanded the understanding of metomidate's biological activity:

- Euthanasia Studies : Preliminary research explored metomidate's potential for humane euthanasia in ornamental fish species, indicating its effectiveness at specific concentrations .

- Molecular Imaging : The use of [^11C]metomidate PET has been validated for detecting tumors expressing CYP11B2, with significant implications for managing primary aldosteronism (PA) cases .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Structure | C₁₃H₁₄N₂O₂ |

| Mechanism of Action | GABA_A receptor positive modulation |

| Pharmacological Category | Sedative/Hypnotic |

| Common Uses | Anesthesia in fish; diagnostic imaging in humans |

| Effective Dosage (Fish) | Sedation: 0.1-1.0 ppm; Anesthesia: 1.0-10.0 ppm |

| Clinical Applications | Veterinary anesthesia; PET imaging for adrenal tumors |

Case Studies

- Crosby et al. (2007) : Investigated metomidate as a sedative for shipping ornamental fish, reporting significant improvements in survival rates and post-shipment behavior at specific dosages.

- Adrenal Imaging Study (2023) : Compared [^11C]metomidate PET with adrenal vein sampling, finding superior predictive accuracy for surgical success in patients with primary aldosteronism .

Propriétés

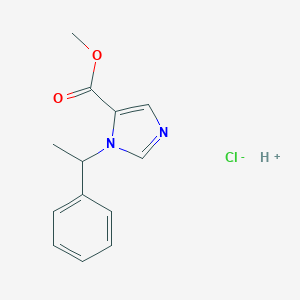

IUPAC Name |

methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEDTZKNEKPBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045707 | |

| Record name | Metomidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36557-22-9, 2852-42-8, 35944-74-2 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, methyl ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36557-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, methyl ester, hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypnodil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metomidate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metomidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metomidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOMIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKV88232PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.